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Compound of Interest

Compound Name: 8-ETHOXYCARBONYLOCTANOL

Cat. No.: B043726

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of
ethyl 8-hydroxyoctanoate, a valuable bifunctional molecule with applications in organic
synthesis and materials science. This document compiles available spectroscopic data,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to
facilitate its identification and characterization. Furthermore, this guide outlines a general
synthetic protocol for its preparation. The presented data is crucial for researchers and
professionals engaged in the development of novel chemical entities and materials.

Chemical Structure and Properties

Ethyl 8-hydroxyoctanoate is an organic compound with the chemical formula C10H200s. It
possesses both a hydroxyl and an ester functional group, making it a versatile building block in
chemical synthesis.

Molecular Structure:

Physical and Chemical Properties:
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Property Value

Molecular Weight 188.26 g/mol

CAS Number 93892-06-9

Appearance Colorless liquid (predicted)
Boiling Point 258.19 °C (estimated)
LogP 1.8824 (estimated)

Spectroscopic Data

This section details the available spectroscopic data for ethyl 8-hydroxyoctanoate, critical for its
structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

A published *H NMR spectrum of ethyl 8-hydroxyoctanoate provides the following key chemical
shifts and coupling constants, recorded in deuterated chloroform (CDClIs).

Table 1: 'H NMR Spectroscopic Data for Ethyl 8-Hydroxyoctanoate in CDClIs
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

412 Quartet (q) 2H -OCH2CHs

3.64 Triplet (t) 2H -CH20H

2.29 Triplet (t) 2H -CH2C00-
-CH2CH20H, -

1.53-1.66 Multiplet (m) 5H CH2CH2COO0-, -
CH20H

1.34 Multiplet (m) 6H -(CH2)s-

1.26 Triplet (t) 3H -OCH2CHs

While a specific experimental 13C NMR spectrum for ethyl 8-hydroxyoctanoate was not found in
the available literature, the expected chemical shifts can be predicted based on the structure
and comparison with similar compounds like ethyl octanoate.

Table 2: Predicted 3C NMR Chemical Shifts for Ethyl 8-Hydroxyoctanoate

Chemical Shift (0, ppm) Assignment

~174 C=0 (Ester)

~63 -CH20H

~60 -OCH2CHs

~34 -CH2CO0-

~32 -CH2CH20H

~29 -(CHz2) internal methylene groups
~25 -(CHz2) internal methylene groups
~14 -OCH2CHs

Infrared (IR) Spectroscopy
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An experimental IR spectrum for ethyl 8-hydroxyoctanoate is not readily available. However,
the characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted Infrared Absorption Bands for Ethyl 8-Hydroxyoctanoate

Wavenumber (cm~?) Functional Group Description

Strong, broad band due to

3600-3200 O-H

hydroxyl group

Medium to strong bands from
2930, 2860 C-H .

alkyl C-H stretching

Strong band from the ester
1735 Cc=0

carbonyl stretch

Strong band from the ester C-
1240 C-O

O stretch

Medium to strong band from
1050 C-O

the alcohol C-O stretch

Mass Spectrometry (MS)

Experimental mass spectrometry data with fragmentation analysis for ethyl 8-hydroxyoctanoate
is not available in the searched literature. However, predicted mass-to-charge ratios for
common adducts can be found in databases like PubChem.

Table 4: Predicted m/z Values for Adducts of Ethyl 8-Hydroxyoctanoate

Adduct Predicted m/z
[M+H]* 189.1485
[M+Na]* 211.1305
[M+K]* 227.0999

Experimental Protocols
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Synthesis of Ethyl 8-Hydroxyoctanoate

A general method for the synthesis of ethyl 8-hydroxyoctanoate involves the esterification of 8-
hydroxyoctanoic acid. While a detailed, step-by-step experimental protocol from a peer-
reviewed source is not available, a plausible synthetic route is the Fischer esterification of 8-
hydroxyoctanoic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme:
General Procedure:
8-Hydroxyoctanoic acid is dissolved in an excess of absolute ethanol.

A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added to
the solution.

The reaction mixture is heated at reflux for several hours to drive the equilibrium towards the
product.

After cooling, the excess ethanol is removed under reduced pressure.

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a
saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing
with brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
evaporated.

The crude product is then purified by vacuum distillation or column chromatography to yield
pure ethyl 8-hydroxyoctanoate.

Spectroscopic Analysis

The following general procedures are typically employed for the spectroscopic characterization
of compounds like ethyl 8-hydroxyoctanoate.

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 300 or 500 MHz
spectrometer using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane
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(TMS) as an internal standard.

» IR Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (e.g.,
NacCl or KBr).

o Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such
as Electrospray lonization (ESI) or Electron Impact (El) on a mass spectrometer.

Logical Relationship of Spectroscopic Data

The structural confirmation of ethyl 8-hydroxyoctanoate relies on the complementary
information obtained from different spectroscopic techniques. The logical workflow for this
analysis is depicted in the following diagram.
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Caption: Workflow illustrating the use of various spectroscopic techniques for the structural
elucidation of synthesized ethyl 8-hydroxyoctanoate.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and synthetic
aspects of ethyl 8-hydroxyoctanoate. The presented data, including *H NMR, and predicted 3C
NMR, IR, and MS, serves as a valuable reference for the identification and characterization of
this compound. The outlined synthetic protocol offers a practical approach for its preparation.
This information is intended to support researchers and professionals in their endeavors in
organic synthesis, drug development, and materials science. Further experimental validation of
the predicted spectroscopic data is encouraged to enhance the comprehensive understanding
of this versatile molecule.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 8-
Hydroxyoctanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043726#spectroscopic-data-of-ethyl-8-
hydroxyoctanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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